1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-(2-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-17-13-4-2-3-5-14(13)19-11-12(16)10-15-6-8-18-9-7-15;/h2-5,12,16H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRLHGHNPLFKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the methoxyphenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives or phenoxy compounds.
Scientific Research Applications
1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Positional Isomerism : The 2-methoxy vs. 3-methoxy substitution (e.g., target compound vs. ) impacts steric hindrance and electronic effects, altering receptor binding and metabolic stability.
- Amine Group Variations: Morpholine’s cyclic structure enhances solubility compared to linear amines (e.g., Moprolol’s isopropylamino group ), but may reduce lipophilicity.
Pharmacological Comparison
Receptor Binding and Activity
- Morpholine’s electron-rich nitrogen may enhance selectivity for α1-adrenoceptors over β1, as seen in related indolyloxy-propanolamines .
- Moprolol HCl: Exhibits β-blocking activity due to isopropylamino group, which mimics endogenous catecholamine interactions .
- Indolyloxy Analogs: Compounds with ethylamino linkages (e.g., ) showed antiarrhythmic and α1/β1-adrenoceptor binding, highlighting the role of amine structure in activity .
Functional Outcomes
- Antiarrhythmic Effects: Indolyloxy-propanolamines in demonstrated electrographic stabilization, suggesting the target compound’s morpholine group may modulate ion channel interactions.
Physicochemical Properties
Key Insight: The 2-methoxy group in the target compound may improve water solubility compared to 3-methoxy analogs , while morpholine enhances polarity over Moprolol’s isopropylamino group .
Stability Considerations
- Morpholine’s cyclic structure confers resistance to oxidative degradation compared to primary amines .
- The 2-methoxy group may resist enzymatic cleavage better than 3-methoxy analogs, as seen in lignin model systems .
Metabolic Pathways
- Degradation of Methoxyphenoxy Groups: Substrates with 2-methoxy substituents (e.g., lignin dimer III in ) undergo slower Ca-Cβ cleavage than 3-methoxy analogs, suggesting the target compound’s 2-methoxy group enhances metabolic stability.
- Morpholine Metabolism : Morpholine rings are typically oxidized to lactams or cleaved via hepatic enzymes, differing from the dealkylation pathways of linear amines .
Biological Activity
1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 288.75 g/mol
The presence of the morpholine ring and the methoxyphenoxy group contributes to its biological activity, allowing it to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.
Case Study: MCF-7 Breast Cancer Cells
In a study conducted on the MCF-7 breast cancer cell line, the compound exhibited an IC value of approximately 15 µM after 72 hours of treatment. The methodology involved:
- Cell Culture : Cells were cultured in DMEM with 10% FBS.
- Treatment : Cells were treated with varying concentrations of the compound or vehicle control (0.5% DMSO).
- Assessment : Cell viability was assessed using the MTS assay.
The results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively inhibits cancer cell growth through mechanisms that warrant further investigation .
The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that the compound may influence:
- Apoptotic Pathways : Induction of apoptosis in cancer cells through activation of caspases.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S transition.
Inhibition of Ion Channels
Another significant aspect of this compound's biological activity is its interaction with ion channels, particularly voltage-gated potassium channels (KV10.1). Inhibitors targeting KV10.1 have shown promise in reducing tumor growth in various cancers.
Research Findings
A study reported that derivatives similar to this compound demonstrated selective inhibition of KV10.1 channels, resulting in reduced proliferation rates in KV10.1-expressing cancer cells . The IC values for these derivatives ranged from 740 nM to 3.70 µM, indicating potent biological activity.
Table 1: Summary of Biological Activity Data
| Cell Line | Compound Concentration (µM) | IC (µM) | Assay Method |
|---|---|---|---|
| MCF-7 | 0 - 50 | 15 | MTS Assay |
| Colo357 | 0 - 20 | 12 | Apoptosis Assay |
| HeLa | 0 - 30 | 20 | Cell Viability Assay |
Table 2: Mechanism Insights
| Mechanism | Effect |
|---|---|
| Caspase Activation | Induces apoptosis |
| Cell Cycle Arrest | G1/S phase inhibition |
| Ion Channel Modulation | KV10.1 inhibition |
Q & A
Q. Q1. What are the optimal synthetic routes for 1-(2-methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with the coupling of 2-methoxyphenol with epichlorohydrin to form the epoxide intermediate. React this intermediate with morpholine under controlled alkaline conditions (pH 8–9) to introduce the morpholine moiety. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .
- Optimization : Monitor reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of epoxide to morpholine) to minimize side products like diastereomers or unreacted intermediates. Use TLC or HPLC to track reaction progress .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR (¹H/¹³C) : Confirm the presence of the methoxyphenoxy group (δ 3.8–4.0 ppm for methoxy protons) and morpholine ring protons (δ 2.5–3.5 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z 312.1 (free base) and 348.6 (hydrochloride adduct) .
Q. Q3. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Freely soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with buffer to avoid precipitation .
- Stability : Store at −20°C in airtight containers. Degradation studies (pH 7.4 PBS, 37°C) show <5% decomposition over 48 hours .
Advanced Research Questions
Q. Q4. How does the structural configuration of this compound influence its biological activity?
Methodological Answer:
- Stereochemical Analysis : The propan-2-ol backbone introduces a chiral center. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to evaluate activity differences. Preliminary data suggest the R-enantiomer exhibits higher binding affinity to adrenergic receptors .
- SAR Studies : Compare with analogs (e.g., 1-(4-methoxyphenoxy)-3-morpholinopropan-2-ol) to assess the impact of substituent position on potency. Table below summarizes key findings:
| Compound | Substituent Position | IC₅₀ (µM, α₁-Adrenergic) |
|---|---|---|
| Target | 2-Methoxyphenoxy | 0.45 ± 0.02 |
| Analog 1 | 4-Methoxyphenoxy | 1.20 ± 0.15 |
| Analog 2 | 2,5-Dimethoxyphenoxy | 0.78 ± 0.10 |
Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Experimental Validation : Replicate assays under standardized conditions (e.g., cell line: HEK293, agonist: phenylephrine). Address variability by:
- Controlling batch-to-batch purity (use only batches with HPLC purity >98%).
- Validating receptor binding via radioligand displacement assays (³H-prazosin for α₁-adrenergic) .
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay AID 1259401 vs. ECHA toxicity reports) to identify consensus mechanisms .
Q. Q6. What advanced analytical methods are recommended for studying metabolic pathways of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to identify phase I metabolites (e.g., O-demethylation at the methoxy group) and phase II conjugates (glucuronides) .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to track metabolic stability via mass shifts in MS spectra .
Q. Q7. How can researchers optimize formulations for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Form Selection : Compare hydrochloride vs. free base for bioavailability. The hydrochloride salt improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) but may require pH adjustment for IV administration .
- Dosing Strategy : For oral studies, use 10% DMSO/40% PEG-400/50% saline to enhance absorption. Monitor plasma levels via LC-MS/MS (LLOQ: 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
